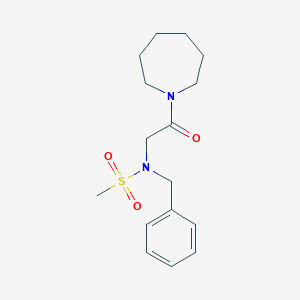![molecular formula C20H19FN4O3 B4695779 N-1,3-benzodioxol-5-yl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4695779.png)
N-1,3-benzodioxol-5-yl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea
Overview
Description
N-1,3-benzodioxol-5-yl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea, also known as BDBU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDBU belongs to the class of urea derivatives and has been found to exhibit promising biological activities, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in tumor growth, such as topoisomerase II and protein kinase C. N-1,3-benzodioxol-5-yl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea has also been found to exhibit anti-inflammatory and analgesic effects, which may be mediated through its interaction with the cyclooxygenase pathway.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-1,3-benzodioxol-5-yl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea in lab experiments is its potential therapeutic applications. N-1,3-benzodioxol-5-yl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea has been found to exhibit antitumor activity and anti-inflammatory effects, making it a potential candidate for drug development. However, one of the limitations of using N-1,3-benzodioxol-5-yl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea is its complex synthesis process, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on N-1,3-benzodioxol-5-yl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea. One potential direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic applications. Another direction is to explore its potential as a drug candidate for the treatment of cancer and inflammation. Additionally, further studies may be needed to optimize the synthesis process of N-1,3-benzodioxol-5-yl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea, making it more accessible for research purposes.
Scientific Research Applications
N-1,3-benzodioxol-5-yl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity, with studies showing that it can inhibit the growth of various cancer cell lines. N-1,3-benzodioxol-5-yl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea has also been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3/c1-12-19(13(2)25(24-12)10-14-3-5-15(21)6-4-14)23-20(26)22-16-7-8-17-18(9-16)28-11-27-17/h3-9H,10-11H2,1-2H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTAQGSNKLAVKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(aminosulfonyl)phenyl]-4-(4-hydroxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4695702.png)
![N-(3-methylphenyl)-2-{[(1-naphthylamino)carbonyl]amino}benzamide](/img/structure/B4695703.png)
![2-methoxy-4-{[5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-nitrobenzenesulfonate](/img/structure/B4695711.png)
![2-methoxy-N-methyl-5-({[2-(4-morpholinylcarbonyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4695714.png)
![N-{[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}-4-methylbenzamide](/img/structure/B4695727.png)
![1-[2-methyl-4-(2-thienyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]ethanone](/img/structure/B4695747.png)
![N-[3-(dimethylamino)propyl]-2,4,5-trimethoxybenzamide](/img/structure/B4695749.png)
![5-[1-(ethylsulfonyl)-3-piperidinyl]-4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4695752.png)



![2-[5-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4695780.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4695787.png)